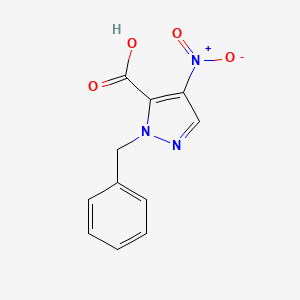![molecular formula C9H13N3O2 B1464329 Acide 3-[(6-éthylpyrimidin-4-yl)amino]propanoïque CAS No. 1292993-23-7](/img/structure/B1464329.png)
Acide 3-[(6-éthylpyrimidin-4-yl)amino]propanoïque
Vue d'ensemble
Description
“3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid” is a complex organic compound that contains an amino acid moiety (propanoic acid with an amino substitution) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) with an ethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene, but with two nitrogen atoms. Attached to this ring is an ethyl group (a two-carbon chain). The compound also includes a propanoic acid moiety (a three-carbon chain ending with a carboxylic acid group), with an amino group substitution .Chemical Reactions Analysis
As for the chemical reactions, it would participate in, this would depend on the specific conditions and reagents present. The amino and carboxylic acid groups could potentially engage in acid-base reactions. The pyrimidine ring might undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Activité fongicide
Les dérivés de pyrimidinamine ont montré une excellente activité fongicide . Ils ont été utilisés pour concevoir et synthétiser de nouveaux composés qui montrent des résultats prometteurs contre divers champignons phytopathogènes . Ces composés se sont avérés plus puissants que certains fongicides de référence .
Gestion de la résistance aux pesticides
Avec l'évolution croissante de la résistance aux pesticides, les dérivés de pyrimidinamine sont considérés comme des composés agricoles prometteurs . Ils ont un mode d'action différent de celui des autres fongicides, ce qui les rend efficaces pour gérer la résistance aux pesticides .
Contrôle de la rouille du maïs
Certains dérivés de pyrimidinamine ont montré d'excellents effets de contrôle sur la rouille du maïs . Par exemple, le composé «(S)-5-chloro-6-(difluorométhyl)-2-méthyl-N-(1-((5-(trifluorométhyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine» a eu le meilleur effet de contrôle sur la rouille du maïs .
Synthèse de nouveaux inhibiteurs ciblés de kinases
Dans le but de développer des inhibiteurs ciblés de kinases (TKI) plus puissants et plus efficaces, une série de nouveaux composés, spécifiquement des ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidènebenzohydrazides’ halogénés, ont été synthétisés avec succès .
Développement de nouvelles classes d'agents antifongiques
En raison du risque de résistance aux fongicides commerciaux largement utilisés, il existe un besoin continu de nouvelles classes d'agents antifongiques . Les dérivés de pyrimidinamine, en raison de leurs propriétés significatives en tant que fongicides, ont été utilisés pour développer de nouveaux fongicides pyrimidiniques .
Mécanisme D'action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target it interacts with. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended application. If it shows promising activity in a particular area (such as medicinal chemistry, materials science, etc.), future research could involve further optimization of the compound’s structure to enhance its activity, or investigation of its mechanism of action .
Propriétés
IUPAC Name |
3-[(6-ethylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-7-5-8(12-6-11-7)10-4-3-9(13)14/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVVQQNSCQNUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)





![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)


![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
